molecular formula C12H10F2OS B7869870 (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7869870
M. Wt: 240.27 g/mol
InChI Key: KLDZPGMVYTXBSA-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol is a chiral secondary alcohol featuring a 3,4-difluorophenyl moiety linked to a 5-methylthiophen-2-yl group via a hydroxymethylene bridge. The compound’s structure combines electron-withdrawing fluorine atoms on the aromatic ring with a sulfur-containing heterocycle, imparting unique electronic and steric properties. The presence of fluorine atoms is likely to enhance metabolic stability and influence lipophilicity, while the thiophene ring may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

(3,4-difluorophenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2OS/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDZPGMVYTXBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 5-methylthiophene with a difluorobenzene derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the methanol moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: has several scientific research applications, including:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties in drug development.

  • Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

  • Triazole Derivatives with Difluorophenyl Groups (): Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone share the difluorophenyl motif but incorporate a triazole ring and sulfonyl group. These substituents increase molecular weight and polarity compared to the target compound.
  • Optically Pure Difluorophenyl Ethylene Oxide (): The enzymatic synthesis of (2S)-2-(3,4-difluorophenyl)ethylene oxide achieves >99% enantiomeric excess (ee), highlighting the importance of stereochemical control in fluorinated compounds. While the target methanol derivative lacks an epoxide group, its chiral center necessitates similar enantioselective strategies (e.g., carbonyl reductase catalysis) to ensure high ee, critical for pharmacological applications .
  • Cinchona Alkaloid-Derived Methanol (): The compound (S)-(3-(3,4-difluorophenyl)-6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol shares the difluorophenyl-methanol backbone but includes a quinoline and quinuclidine system. These bulky substituents increase molecular complexity and likely improve target selectivity in protein interactions. However, the 5-methylthiophen-2-yl group in the target compound may offer a more compact structure with reduced steric hindrance .

Biological Activity

The compound (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol is a synthetic organic molecule characterized by its unique structural features, including a difluorophenyl group and a methylthiophenyl moiety. This compound has garnered attention due to its potential biological activities, which are crucial in various pharmaceutical applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C12H10F2OS
  • Molecular Weight : 256.27 g/mol
  • IUPAC Name : this compound

This compound's structural characteristics contribute to its lipophilicity and reactivity, which are essential for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays, including the DPPH radical scavenging assay. Although specific data on This compound is limited, related thiophene derivatives have shown promising results in scavenging free radicals, suggesting potential efficacy in reducing oxidative stress.

CompoundIC50 (µg/mL)Assay Method
Quercetin10.24 ± 1.3DPPH
Caffeic Acid12.06 ± 2.01AChE Inhibition

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. Studies have demonstrated that similar compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. While direct studies on This compound are scarce, it is reasonable to hypothesize that it may exhibit similar antimicrobial effects due to its structural similarities.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

Anticancer Activity

The anticancer potential of thiophene derivatives has been documented extensively in literature. For instance, certain compounds have shown significant cytotoxicity against cancer cell lines such as HeLa and A549. The presence of fluorine atoms in the structure often enhances the interaction with biological targets, potentially increasing the efficacy of these compounds as anticancer agents.

Cell LineIC50 (µM)Reference
HeLa5.0
A5497.0

Case Studies

  • Case Study on Structure-Activity Relationship (SAR) :
    A study investigating the SAR of thiophene derivatives found that modifications at the phenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups such as fluorine exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts.
  • Antioxidant and Antimicrobial Evaluation :
    In a comparative study of various thiophene derivatives, it was found that those with methyl and fluoro substitutions displayed superior antioxidant and antimicrobial activities compared to unsubstituted analogs.

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